molecular formula C3H6Cl2N+ B1585424 (Dichloromethylene)dimethylammonium chloride CAS No. 33842-02-3

(Dichloromethylene)dimethylammonium chloride

Cat. No. B1585424
CAS RN: 33842-02-3
M. Wt: 126.99 g/mol
InChI Key: WILYSFGDCDXQIC-UHFFFAOYSA-N
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Description

(Dichloromethylene)dimethylammonium chloride, also known as Phosgeniminium chloride or Vilsmeier reagent, is a technical grade chemical . It has a molecular weight of 162.45 . It is used as a reagent in the synthesis of various compounds .


Synthesis Analysis

This compound has been used as a reagent in the synthesis of selenourea and ®-2-(2-chloroethyl)pyrrolidine-1-carboxylic acid ethyl ester . It is also used for introducing amide chloride group into activated substrates .


Molecular Structure Analysis

The linear formula of (Dichloromethylene)dimethylammonium chloride is [Cl2C=N(CH3)2]+Cl- . The IUPAC name is N-(dichloromethylene)-N-methylmethanaminium chloride . The InChI code is 1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

(Dichloromethylene)dimethylammonium chloride, also known as the Vilsmeier reagent, reacts with o-acetaminophenols under Meth-Cohn conditions to yield 2-formylpyrido[2,1-b]benzoxazoles .


Physical And Chemical Properties Analysis

(Dichloromethylene)dimethylammonium chloride appears as a white to pale yellow crystalline powder . It has a melting point of approximately 185°C (decomposition) . It is sensitive to moisture and may decompose in moist air or water .

Scientific Research Applications

Synthesis of Beta-Lactams

  • Application : “(Dichloromethylene)dimethylammonium chloride” is used in the synthesis of beta-lactams . Beta-lactams are a class of antibiotics that include penicillin and its derivatives.

Synthesis of N-Vinyl Substituted Indoles

  • Application : This compound is also used in the synthesis of n-vinyl substituted indoles . Indoles are aromatic heterocyclic organic compounds that are important in drug discovery.

Synthesis of Selenourea

  • Application : This compound is used in the synthesis of selenourea . Selenourea is an organoselenium compound which is used as a reagent in organic synthesis.

Synthesis of ®-2-(2-chloroethyl)pyrrolidine-1-carboxylic acid ethyl ester

  • Application : This compound is also used in the synthesis of ®-2-(2-chloroethyl)pyrrolidine-1-carboxylic acid ethyl ester . This compound could be used as a building block in the synthesis of various organic compounds.

Synthesis of 2-Formylpyrido[2,1-b]benzoxazoles

  • Application : This compound, also known as Vilsmeier reagent, reacts with o-acetaminophenols under Meth-Cohn conditions to yield 2-formylpyrido[2,1-b]benzoxazoles .
  • Application : “(Dichloromethylene)dimethylammonium chloride” is used for introducing amide chloride group into activated substrates .

Safety And Hazards

This compound is classified as having acute oral toxicity and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is advised .

Future Directions

While specific future directions are not mentioned in the search results, the compound’s use in the synthesis of various other compounds suggests its continued relevance in chemical research and industry .

properties

IUPAC Name

dichloromethylidene(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNFKRFWZQQDMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C(Cl)Cl)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dichloromethylene)dimethylammonium chloride

CAS RN

33842-02-3
Record name Phosgeniminium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33842-02-3
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Record name 33842-02-3
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Record name (dichloromethylene)dimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dichloromethylene)dimethylammonium chloride
Reactant of Route 2
(Dichloromethylene)dimethylammonium chloride
Reactant of Route 3
(Dichloromethylene)dimethylammonium chloride

Citations

For This Compound
1
Citations
HG Viehe, Z Janousek - Angewandte Chemie International …, 1971 - Wiley Online Library
Number of citations: 24 onlinelibrary.wiley.com

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